molecular formula C15H19NO5 B13079993 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid

4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid

Cat. No.: B13079993
M. Wt: 293.31 g/mol
InChI Key: VNYBQDVNUDIAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is a complex organic compound with the molecular formula C16H21NO4. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a carboxylic acid group attached to an oxane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid typically involves the reaction of benzyloxycarbonyl chloride with an appropriate amine to form the benzyloxycarbonyl-protected amine. This intermediate is then reacted with an oxane derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular pathways involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is unique due to its oxane ring structure, which imparts distinct chemical properties compared to its analogs. This structural difference can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

4-(phenylmethoxycarbonylaminomethyl)oxane-4-carboxylic acid

InChI

InChI=1S/C15H19NO5/c17-13(18)15(6-8-20-9-7-15)11-16-14(19)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,19)(H,17,18)

InChI Key

VNYBQDVNUDIAGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CNC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.